
Brimonidine-d4
Übersicht
Beschreibung
Brimonidine-d4 (chemical formula: C₁₁H₆D₄BrN₅) is a deuterium-labeled derivative of Brimonidine. It has applications in ophthalmology, particularly for lowering intraocular pressure in glaucoma patients when applied topically as a 0.1% solution .
Vorbereitungsmethoden
Synthesewege:: Brimonidin-d4 kann durch Deuteriumsubstitution in Brimonidin synthetisiert werden. Der spezifische Syntheseweg beinhaltet die Ersetzung von Wasserstoffatomen durch Deuteriumatome an geeigneten Positionen.
Reaktionsbedingungen:: Der Deuteriummarkierungsprozess beinhaltet typischerweise Isotopenaustauschreaktionen unter Verwendung deuterierter Reagenzien. Die detaillierten Reaktionsbedingungen können je nach dem spezifischen Syntheseansatz variieren.
Industrielle Produktion:: Die industrielle Produktion von Brimonidin-d4 kann nach ähnlichen Prinzipien erfolgen, aber spezifische Methoden und Bedingungen sind proprietär und werden möglicherweise nicht öffentlich zugänglich gemacht.
Analyse Chemischer Reaktionen
Brimonidin-d4 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind für Brimonidin-d4 nicht explizit dokumentiert. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären deuteriummarkierte Derivate der entsprechenden Brimonidin-Produkte.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Brimonidine-d4 is utilized as an internal standard in pharmacokinetic studies to quantify brimonidine levels in biological samples. For instance, in a study comparing the ocular pharmacokinetics of brimonidine and dexamethasone, this compound was employed to assess drug concentrations in ocular tissues following intravitreal administration. The results indicated that the exposure levels of both drugs were significantly affected by the integrity of the blood-retinal barrier (BRB), demonstrating the importance of using deuterated compounds for accurate quantification in complex biological matrices .
Drug Development and Validation
The use of this compound in drug development is significant due to its role in validating analytical methods for measuring brimonidine concentrations. The compound's stability and distinct isotopic signature allow researchers to develop robust high-performance liquid chromatography (HPLC) methods with tandem mass spectrometry (MS/MS) detection. This is crucial for ensuring accurate dosing and efficacy assessments during clinical trials .
Mechanistic Studies
This compound aids in understanding the mechanisms underlying the drug's action. Research has shown that brimonidine exerts its effects through dual mechanisms: reducing aqueous humor production and enhancing uveoscleral outflow, mediated by alpha-2 adrenergic receptor activation . The deuterated form can help isolate these pathways by providing clear metrics on drug behavior without interference from non-deuterated compounds.
Comparative Efficacy Studies
In comparative studies evaluating the efficacy of brimonidine against other treatments for glaucoma, this compound serves as a reference point for assessing relative potency and safety profiles. For example, studies have shown that brimonidine is effective in lowering intraocular pressure (IOP) with fewer systemic side effects compared to traditional beta-blockers, making it a preferred option for patients with comorbid conditions .
Potential Therapeutic Applications
Emerging research suggests that brimonidine may have applications beyond glaucoma treatment. For instance, studies are exploring its neuroprotective effects on retinal ganglion cells and its potential role in managing myopia . The use of this compound in these studies can help elucidate the underlying mechanisms and optimize therapeutic strategies.
Data Table: Summary of Applications
Case Studies
- Ocular Pharmacokinetics Study : In a study involving rabbits with induced BRB breakdown, researchers found that brimonidine exposure was significantly lower in diseased models compared to controls, emphasizing the need for tailored dosing strategies based on ocular health status .
- Clinical Efficacy Trials : A large-scale trial demonstrated that patients receiving brimonidine experienced significant reductions in IOP over 12 months, reinforcing its efficacy as a long-term treatment option for glaucoma .
- Neuroprotective Effects : In animal models, brimonidine showed protective effects against neuronal damage from ischemia, suggesting potential applications in treating conditions like glaucoma where neuroprotection is critical .
Wirkmechanismus
Brimonidine-d4, like its non-deuterated counterpart, acts as an α2-AR agonist. It binds to α2-adrenergic receptors, leading to various effects, including vasoconstriction and reduced aqueous humor production in the eye.
Vergleich Mit ähnlichen Verbindungen
Obwohl Brimonidin-d4 aufgrund seiner Deuteriummarkierung einzigartig ist, weist es Ähnlichkeiten mit Brimonidin selbst auf. Zu den anderen verwandten Verbindungen gehören:
- Brimonidintartrat (eine Salzform von Brimonidin)
- Brimonidin-Verunreinigung II (Brimonidin-Verunreinigung A)
Biologische Aktivität
Brimonidine-d4, a deuterated form of brimonidine, is primarily recognized for its role as a selective alpha-2 adrenergic agonist. This compound is utilized in various therapeutic contexts, particularly in ophthalmology for the treatment of conditions such as glaucoma and ocular hypertension. The biological activity of this compound is characterized by its pharmacodynamics, mechanisms of action, and therapeutic applications, which are critical for understanding its efficacy and safety profile.
This compound has a molecular formula of C₁₁H₇D₄BrN₅ and a molecular weight of approximately 296.2 g/mol. It exhibits the following physical properties:
Property | Value |
---|---|
Density | 1.8 ± 0.1 g/cm³ |
Boiling Point | 432.6 ± 55.0 °C |
Melting Point | 207.5 °C |
Flash Point | 215.4 ± 31.5 °C |
This compound acts predominantly as a full agonist at alpha-2 adrenergic receptors (α2-AR). This interaction leads to several physiological effects:
- Reduction of Intraocular Pressure (IOP) : this compound decreases IOP by reducing aqueous humor production and increasing uveoscleral outflow.
- Neuroprotective Effects : It has been suggested that brimonidine may exert neuroprotective effects in retinal ganglion cells, potentially delaying the progression of glaucoma.
- Modulation of Glutamate Transmission : this compound inhibits presynaptic release of glutamate, which may contribute to its neuroprotective properties.
Pharmacodynamics
The pharmacological effects of this compound are dose-dependent and vary based on the route of administration:
- Intravitreal Administration : Studies have shown that intravitreal injections of brimonidine significantly slow the progression of form-deprivation myopia in animal models, demonstrating superior efficacy compared to topical formulations .
- Topical Administration : While effective in lowering IOP, topical formulations have shown variable results in terms of systemic absorption and bioavailability due to barriers like the corneal epithelium .
Efficacy in Myopia Treatment
A notable study examined the effects of brimonidine on form-deprivation myopia in guinea pigs. The results indicated that:
- Intravitreal injections at concentrations of 2 µg/µL and 4 µg/µL significantly reduced axial elongation compared to control groups (p < 0.05) over a treatment period of 21 days.
- Topical administration did not yield significant changes in axial length or refractive error .
Toxicological Concerns
Brimonidine has been associated with neuropsychiatric adverse events, particularly in pediatric populations. A case report highlighted transient encephalopathy following accidental exposure to brimonidine, underscoring the importance of careful dosage and monitoring in vulnerable populations .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-NZLXMSDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.